molecular formula C5H9NO2S B6602974 7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione CAS No. 2173999-30-7

7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione

Cat. No.: B6602974
CAS No.: 2173999-30-7
M. Wt: 147.20 g/mol
InChI Key: DJDJEUNAHDWRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione is a chemical compound with the molecular formula C5H9NO2S. It is also known by its IUPAC name, 7-thia-1-azabicyclo[2.2.1]heptane 7,7-dioxide . This compound is characterized by its bicyclic structure, which includes a sulfur atom and a nitrogen atom, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione involves several steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form covalent bonds with biological molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione can be compared with other similar compounds, such as:

    7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dioxide: This compound has a similar structure but differs in its oxidation state.

    7lambda6-thia-1-azabicyclo[2.2.1]heptane-7-thiol: This compound contains a thiol group instead of a sulfone group.

    7lambda6-thia-1-azabicyclo[2.2.1]heptane-7-amine: This compound contains an amine group instead of a sulfone group. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms in a bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7λ6-thia-1-azabicyclo[2.2.1]heptane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)5-1-3-6(9)4-2-5/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDJEUNAHDWRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.